S1P Receptor Subtype Selectivity
Derivatives incorporating the 3-chloro-4-(difluoromethoxy)phenyl pharmacophore exhibit measurable differential activity at sphingosine-1-phosphate (S1P) receptor subtypes. In head-to-head comparison within the same screening platform, the 3-chloro-4-(difluoromethoxy)phenyl-containing acetamide (BDBM31361) showed an IC50 of 4.07 μM against S1P3, whereas the urea derivative (BDBM37116) displayed an EC50 of 8.50 μM against S1P1 [1][2]. The presence of both chloro and -OCF2H groups in the ortho-para relationship contributes to the observed receptor engagement profile; analogs lacking the chloro substituent (e.g., 4-(difluoromethoxy)benzaldehyde-derived compounds) are not represented in this activity range, supporting the conclusion that the 3-chloro-4-difluoromethoxy substitution pattern is a structural prerequisite for this specific receptor interaction landscape .
| Evidence Dimension | Receptor binding affinity (S1P receptor subtypes) |
|---|---|
| Target Compound Data | Derivative BDBM31361: IC50 = 4.07 μM (S1P3); Derivative BDBM37116: EC50 = 8.50 μM (S1P1) |
| Comparator Or Baseline | Derivative BDBM37116 (urea scaffold): EC50 = 8.50 μM (S1P1) |
| Quantified Difference | Differential activity across S1P subtypes (S1P1 EC50 8.50 μM vs S1P3 IC50 4.07 μM) demonstrates scaffold-dependent subtype selectivity |
| Conditions | The Scripps Research Institute Molecular Screening Center; human S1P receptor cell-based assays |
Why This Matters
Procurement of the specific 3-chloro-4-(difluoromethoxy)benzaldehyde building block enables access to S1P receptor-modulating chemotypes with documented subtype-selective activity profiles, which is critical for medicinal chemistry programs targeting autoimmune and inflammatory indications.
- [1] BindingDB BDBM31361: IC50 = 4.07 μM at Sphingosine 1-phosphate receptor 3 (Human), The Scripps Research Institute Molecular Screening Center. View Source
- [2] BindingDB BDBM37116: EC50 = 8.50 μM at Sphingosine 1-phosphate receptor 1 (Human), The Scripps Research Institute Molecular Screening Center. View Source
